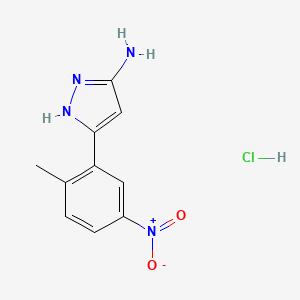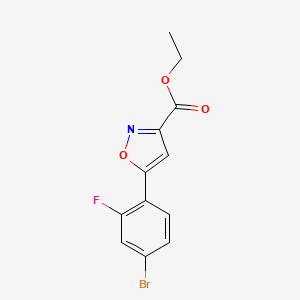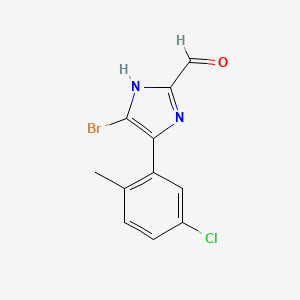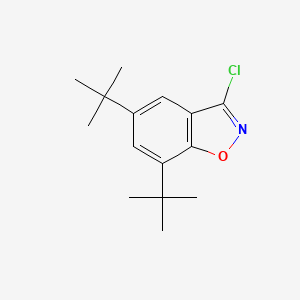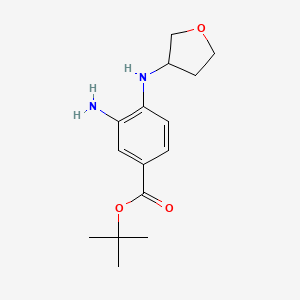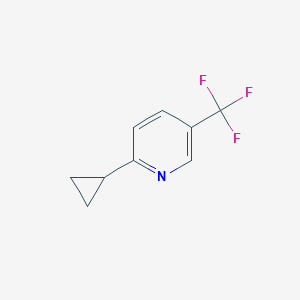![molecular formula C19H18BN3O5 B13716124 (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid](/img/structure/B13716124.png)
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid is a complex organic compound that features a boronic acid functional group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid likely involves multiple steps, including the formation of the pyrazinoindole core, the introduction of the acetoxymethyl group, and the final incorporation of the boronic acid moiety. Typical reaction conditions might include:
Formation of the pyrazinoindole core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the acetoxymethyl group: This step might use acetylation reactions with acetic anhydride or acetyl chloride.
Incorporation of the boronic acid moiety: This could be achieved through borylation reactions using reagents like bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
(3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the pyrazinoindole core can be reduced to form alcohols.
Substitution: The acetoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid could be used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. The pyrazinoindole core is a common motif in bioactive molecules, suggesting possible applications in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Boronic acids are known to inhibit certain enzymes, making them interesting targets for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or electronic components.
作用机制
The mechanism of action of (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The boronic acid group is known to form reversible covalent bonds with diols, which could be a key aspect of its mechanism.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in various organic synthesis reactions.
(4-Bromophenyl)boronic acid: Another boronic acid with a different substituent on the aromatic ring.
(3-(Hydroxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid: A closely related compound with a hydroxymethyl group instead of an acetoxymethyl group.
Uniqueness
The uniqueness of (3-(Acetoxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl)pyridin-4-yl)boronic acid lies in its combination of functional groups, which could confer unique reactivity and biological activity. The presence of the acetoxymethyl group, pyrazinoindole core, and boronic acid moiety makes it a versatile compound for various applications.
属性
分子式 |
C19H18BN3O5 |
|---|---|
分子量 |
379.2 g/mol |
IUPAC 名称 |
[3-(acetyloxymethyl)-2-(1-oxo-3,4-dihydropyrazino[1,2-a]indol-2-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C19H18BN3O5/c1-12(24)28-11-14-15(20(26)27)6-7-21-18(14)23-9-8-22-16-5-3-2-4-13(16)10-17(22)19(23)25/h2-7,10,26-27H,8-9,11H2,1H3 |
InChI 键 |
KOXOJWUGCVZPJJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=NC=C1)N2CCN3C4=CC=CC=C4C=C3C2=O)COC(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



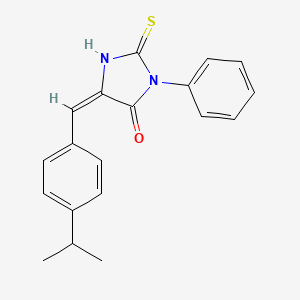
![1-[(2,3,4-Trimethoxy-phenyl)methyl]piperazine-d8 Dihydrochloride; 1-(2,3,4-Trimethoxy-benzyl)piperazine-d8 Dihydrochloride; Kyurinett-d8; Vastarel-d8 F; Yoshimilon-d8](/img/structure/B13716059.png)

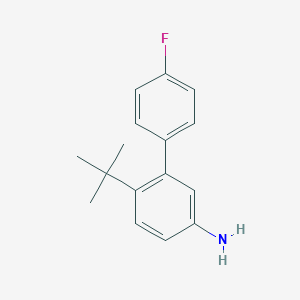
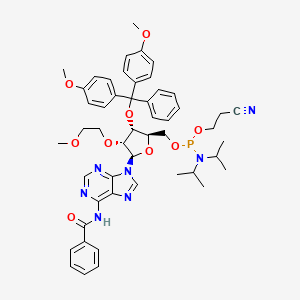
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
